Cas no 308103-51-7 (2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)-)

2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)- structure
308103-51-7 structure
商品名:2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)-
CAS番号:308103-51-7
MF:C11H13N2Cl.HBr
メガワット:289.59926
CID:300528
PubChem ID:24870902

2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)- 化学的及び物理的性質

名前と識別子

    • 2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)-
    • (1S,4S)-(?)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
    • (1S,4S)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane,hydrobromide
    • (1S,4S)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
    • (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
    • DTXSID90628454
    • 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)-
    • 308103-51-7
    • (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
    • 2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-
    • 198988-88-4
    • MDL: MFCD03695504
    • インチ: InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1
    • InChIKey: JFMLSMYPDMNCNZ-ROLPUNSJSA-N
    • ほほえんだ: Br.ClC1C=CC(N2C[C@H]3NC[C@@H]2C3)=CC=1

計算された属性

  • せいみつぶんしりょう: 288.00302
  • どういたいしつりょう: 288.00289g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 213
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ソリッド
  • ゆうかいてん: 229 °C (dec.) (lit.)
  • ふってん: 387.6°Cat760mmHg
  • フラッシュポイント: 188.2°C
  • PSA: 15.27
  • 光学活性: [α]23/D −94°, c = 1 in H2O
  • ようかいせい: 未確定

2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)- セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • 危険物標識: Xi
  • リスク用語:36/37/38

2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
473391-500MG
2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)-
308103-51-7
500MG
¥2589.23 2022-02-24

2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)- 関連文献

2,5-Diazabicyclo[2.2.1]heptane,2-(4-chlorophenyl)-, hydrobromide (1:1), (1S,4S)-に関する追加情報

Introduction to CAS No 308103-51-7: 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)-, Hydrobromide (1:1), (1S,4S)-

The compound CAS No 308103-51-7, also known as 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)-, Hydrobromide (1:1), (1S,4S)-, is a highly specialized chemical entity with significant potential in various fields of research and application. This compound belongs to the class of bicyclic amines and has garnered attention due to its unique structural properties and promising pharmacological profile.

Structural Features and Synthesis

The molecular structure of CAS No 308103-51-7 is characterized by a bicyclic framework with two nitrogen atoms at positions 2 and 5 of the heptane ring system. The presence of a 4-chlorophenyl group at position 2 introduces electronic and steric effects that are crucial for its biological activity. The hydrobromide salt form ensures optimal solubility and stability for pharmacological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving ring-closing metathesis and stereoselective bromination. These methods have significantly improved the yield and purity of CAS No 308103-51-7, making it more accessible for large-scale studies.

Pharmacological Profile and Applications

Emerging research highlights the potential of CAS No 308103-51-7 as a lead compound in drug discovery programs targeting various therapeutic areas. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases, inflammation, and cancer.

In a recent study published in *Nature Communications*, researchers investigated the anti-inflammatory properties of CAS No 308103-51-7 in animal models of arthritis. The results showed significant reduction in inflammatory markers compared to control groups, suggesting its potential as a novel anti-inflammatory agent.

Additionally, computational modeling studies have revealed that CAS No 308103-51-7 exhibits favorable pharmacokinetic properties, including good bioavailability and minimal off-target effects. These findings underscore its suitability for further preclinical development.

Safety and Toxicological Evaluation

To ensure safe use in therapeutic applications, comprehensive toxicological evaluations of CAS No 308103-51-7 have been conducted. Acute and chronic toxicity studies in rodents indicate a wide safety margin with no adverse effects observed at therapeutic doses.

The compound's stereochemistry plays a critical role in its safety profile. The (1S,4S) configuration ensures selective binding to target receptors while minimizing interactions with non-target proteins, thereby reducing the risk of adverse side effects.

Conclusion and Future Directions

CAS No 308103-51-7 represents a promising chemical entity with diverse applications in drug discovery and development. Its unique structural features, coupled with favorable pharmacokinetic properties, make it an attractive candidate for further research.

Future studies should focus on optimizing its delivery systems to enhance efficacy while maintaining safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to accelerate its progression into clinical trials.

In conclusion, CAS No 308

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.